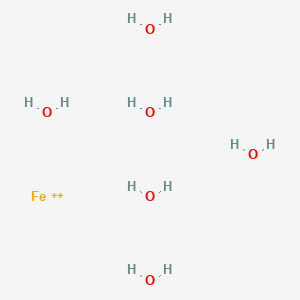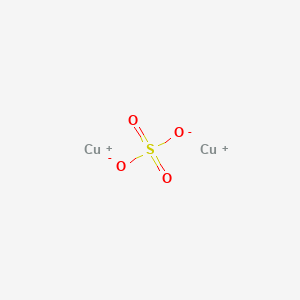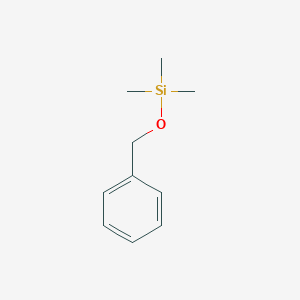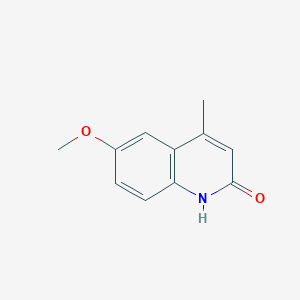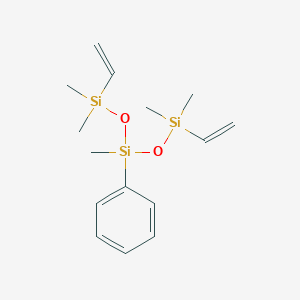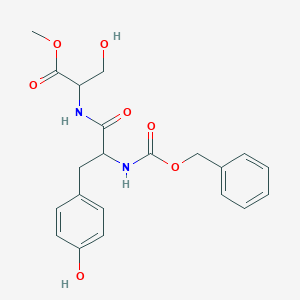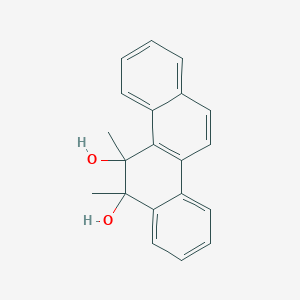
5,6-Dimethylchrysene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethylchrysene-5,6-diol, also known as DMCD, is a polycyclic aromatic hydrocarbon (PAH) that has been of increasing interest in scientific research due to its potential applications in various fields. DMCD is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 266.33 g/mol.
Mécanisme D'action
The mechanism of action of 5,6-Dimethylchrysene-5,6-diol is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 5,6-Dimethylchrysene-5,6-diol has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death.
Effets Biochimiques Et Physiologiques
5,6-Dimethylchrysene-5,6-diol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the activation of caspase enzymes. 5,6-Dimethylchrysene-5,6-diol has also been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to the accumulation of DNA damage and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,6-Dimethylchrysene-5,6-diol in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. 5,6-Dimethylchrysene-5,6-diol is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using 5,6-Dimethylchrysene-5,6-diol is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5,6-Dimethylchrysene-5,6-diol, including the development of more efficient synthesis methods, the investigation of its anti-cancer properties in vivo, and the exploration of its potential applications in other fields, such as materials science and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 5,6-Dimethylchrysene-5,6-diol and its potential toxicity.
Méthodes De Synthèse
5,6-Dimethylchrysene-5,6-diol can be synthesized through several methods, including the oxidation of 5,6-dimethylchrysene using potassium permanganate or sodium dichromate, and the reduction of 5,6-dimethylchrysene-5,6-dione using sodium borohydride or lithium aluminum hydride. The yield of 5,6-Dimethylchrysene-5,6-diol can vary depending on the method used, with the highest yield reported using the oxidation method with potassium permanganate.
Applications De Recherche Scientifique
5,6-Dimethylchrysene-5,6-diol has been studied for its potential applications in various fields, including as a fluorescent probe for DNA, a photosensitizer for photodynamic therapy, and a precursor for the synthesis of other compounds. 5,6-Dimethylchrysene-5,6-diol has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
16218-45-4 |
|---|---|
Nom du produit |
5,6-Dimethylchrysene-5,6-diol |
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
5,6-dimethylchrysene-5,6-diol |
InChI |
InChI=1S/C20H18O2/c1-19(21)17-10-6-5-9-15(17)16-12-11-13-7-3-4-8-14(13)18(16)20(19,2)22/h3-12,21-22H,1-2H3 |
Clé InChI |
AGXVXVZQRWXDQZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C(C1(C)O)C4=CC=CC=C4C=C3)O |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C(C1(C)O)C4=CC=CC=C4C=C3)O |
Synonymes |
5,6-Dihydro-5,6-dimethyl-5,6-chrysenediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




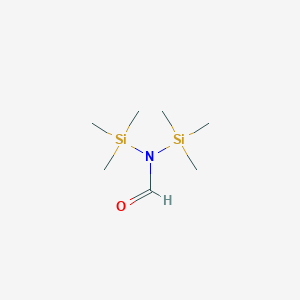
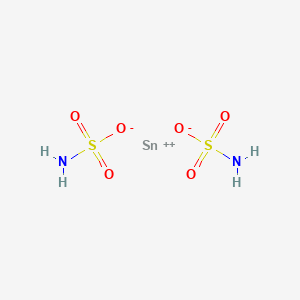
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)

